molecular formula C11H11NO2S B15312825 (R)-2-Isothiocyanato-4-phenylbutanoic acid

(R)-2-Isothiocyanato-4-phenylbutanoic acid

Cat. No.: B15312825
M. Wt: 221.28 g/mol
InChI Key: PWUVCLSSUBJMEO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Isothiocyanato-4-phenylbutanoic acid is an organic compound with a unique structure that includes an isothiocyanate group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Isothiocyanato-4-phenylbutanoic acid typically involves the reaction of ®-2-amino-4-phenylbutanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process involves:

  • Dissolving ®-2-amino-4-phenylbutanoic acid in an appropriate solvent such as dichloromethane.
  • Adding thiophosgene dropwise to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for a specific period to complete the reaction.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of ®-2-Isothiocyanato-4-phenylbutanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Isothiocyanato-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.

    Oxidation and Reduction: While the isothiocyanate group is relatively stable, the phenyl ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting ®-2-Isothiocyanato-4-phenylbutanoic acid with an amine can yield a thiourea derivative.

Scientific Research Applications

®-2-Isothiocyanato-4-phenylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to modify proteins and peptides, aiding in the study of protein function and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Isothiocyanato-4-phenylbutanoic acid involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino groups on proteins, leading to modifications that can alter protein function. This property makes it useful in studying protein interactions and developing targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Isothiocyanato-4-phenylbutanoic acid: The enantiomer of the compound, which may have different biological activities.

    Phenylisothiocyanate: A simpler compound with similar reactivity but lacking the butanoic acid moiety.

    4-Isothiocyanatobenzoic acid: Another related compound with an isothiocyanate group attached to a benzoic acid structure.

Uniqueness

®-2-Isothiocyanato-4-phenylbutanoic acid is unique due to its chiral center and the presence of both an isothiocyanate group and a phenyl ring. This combination of features allows for specific interactions with biological molecules, making it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-isothiocyanato-4-phenylbutanoic acid

InChI

InChI=1S/C11H11NO2S/c13-11(14)10(12-8-15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14)/t10-/m1/s1

InChI Key

PWUVCLSSUBJMEO-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)N=C=S

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N=C=S

Origin of Product

United States

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